molecular formula C13H8BrF2NO B4431890 N-(4-bromophenyl)-2,6-difluorobenzamide

N-(4-bromophenyl)-2,6-difluorobenzamide

Cat. No.: B4431890
M. Wt: 312.11 g/mol
InChI Key: LVUNQOIPWNMCLV-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Organic Compounds in Advanced Chemical Science

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are integral to modern chemical science. The introduction of halogens can alter the electronic and steric properties of a parent molecule, leading to enhanced chemical stability and modified reactivity. These compounds find diverse applications, from pharmaceuticals and agrochemicals to materials science. However, their environmental persistence and potential for bioaccumulation also necessitate careful study and understanding of their behavior. The unique properties of fluorine, in particular, such as its high electronegativity and small size, make fluorinated organic compounds a subject of intense research, often imparting desirable characteristics to bioactive molecules. nbinno.com

The Benzamide (B126) Scaffold: Structural Features and Research Prominence

The benzamide scaffold, a functional group consisting of a benzene (B151609) ring attached to an amide, is a cornerstone in organic and medicinal chemistry. Its rigid structure provides a well-defined framework for the spatial orientation of various substituents. The amide linkage, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in molecular recognition and binding to biological targets. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, and the scaffold's synthetic accessibility makes it an attractive starting point for the development of new chemical entities.

N-(4-bromophenyl)-2,6-difluorobenzamide: A Specific Case Study within Fluorinated Benzamides

While specific research on this compound is not extensively documented in publicly available literature, its structural analogues have been the subject of various studies. For instance, the related compound 2,6-difluorobenzamide (B103285) is a known metabolite of the insecticide diflubenzuron and has been studied for its biological and environmental fate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Current Research Landscapes and Theoretical Perspectives on this compound

The synthesis of this compound can be conceptually approached through standard amide bond formation reactions. A common synthetic route would involve the reaction of 2,6-difluorobenzoyl chloride with 4-bromoaniline (B143363). This type of condensation reaction is a fundamental transformation in organic synthesis.

While detailed experimental data for this compound is scarce in the readily accessible scientific literature, we can infer some of its expected properties based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted and Inferred)

PropertyValue
Molecular FormulaC₁₃H₈BrF₂NO
Molecular Weight312.11 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to have low solubility in water and better solubility in organic solvents

Spectroscopic Data (Predicted)

SpectroscopyExpected Features
¹H NMR Signals corresponding to the aromatic protons on both the difluorophenyl and bromophenyl rings. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms and the amide group.
¹³C NMR Resonances for the 13 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
¹⁹F NMR Signals for the two fluorine atoms, likely appearing as a single resonance or a complex multiplet depending on their magnetic environment.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, and C-F and C-Br stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

The study of fluorinated benzamides continues to be an active area of research. Investigations into their crystal structures reveal insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding their solid-state properties and for the rational design of new materials. mdpi.com The conformational preferences of these molecules, particularly the torsion angle between the aromatic rings and the amide plane, are of significant interest as they can dictate biological activity. Further research on this compound would be valuable to fully characterize its properties and explore its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNQOIPWNMCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Bromophenyl 2,6 Difluorobenzamide

Strategic Retrosynthesis and Precursor Molecule Synthesis

A logical retrosynthetic analysis of N-(4-bromophenyl)-2,6-difluorobenzamide identifies the amide bond as the primary disconnection point. This approach logically breaks down the target molecule into two key precursors: a 2,6-difluorobenzoyl derivative and 4-bromoaniline (B143363).

Scheme 1: Retrosynthetic Analysis of this compound

The synthesis of the requisite precursors is well-established. 2,6-Difluorobenzoic acid can be prepared from 1,2,3-trichlorobenzene. This multi-step synthesis involves a halogen exchange reaction using potassium fluoride (B91410) to yield a mixture of chlorodifluorobenzenes, followed by selective dechlorination and subsequent functional group manipulations. researchgate.net A more direct precursor, 2,6-difluorobenzoyl chloride , is commercially available and can be synthesized from 2,6-difluorobenzoic acid by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.

The second key precursor, 4-bromoaniline , is also readily available commercially. Its synthesis can be achieved through the bromination of aniline (B41778). However, direct bromination can lead to multiple-brominated products. A more controlled approach involves the protection of the amino group as an acetanilide, followed by bromination and subsequent deprotection.

An alternative precursor for the difluorobenzoyl moiety is 2,6-difluorobenzamide (B103285) . This can be synthesized via the hydrolysis of 2,6-difluorobenzonitrile. A non-catalytic hydrolysis method in near-critical water has been developed, offering a green alternative to traditional acid- or base-catalyzed methods. google.comepo.org

Optimized Reaction Pathways for Amide Bond Formation

The crucial step in the synthesis of this compound is the formation of the amide bond between the two key precursors. Several optimized pathways can be employed to achieve this transformation efficiently.

One of the most common and effective methods is the acylation of 4-bromoaniline with 2,6-difluorobenzoyl chloride . This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at room temperature or slightly elevated temperatures.

A general procedure for the synthesis of similar N-aryl benzamides involves dissolving the aniline derivative and a base in a suitable solvent, followed by the dropwise addition of the benzoyl chloride derivative. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by standard work-up procedures, often involving washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, followed by crystallization or chromatographic purification. arkat-usa.org

Alternatively, the amide bond can be formed by the direct coupling of 2,6-difluorobenzoic acid and 4-bromoaniline using a coupling agent. A variety of coupling reagents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Another viable route involves the reaction of 2,6-difluorobenzamide with a 4-bromophenyl derivative. For instance, a related synthesis of N-(2-fluoro-4-halophenyl)urea derivatives involves the reaction of 2,6-difluorobenzamide with a substituted phenyl isocyanate in a high-boiling solvent like xylene under reflux conditions.

Precursor 1Precursor 2Reagents and ConditionsProduct
2,6-Difluorobenzoyl chloride4-BromoanilineTriethylamine, Dichloromethane, Room TemperatureThis compound
2,6-Difluorobenzoic acid4-BromoanilineEDC, HOBt, Dimethylformamide, Room TemperatureThis compound
2,6-Difluorobenzamide4-Bromophenyl isocyanateXylene, RefluxThis compound

Catalytic Systems and Mechanistic Considerations in Synthesis

While the acylation with an acid chloride is often efficient, catalytic methods for amide bond formation are gaining prominence due to their milder reaction conditions and improved atom economy.

Lewis acids, such as titanium(IV) chloride (TiCl₄), have been shown to effectively mediate the direct condensation of carboxylic acids and amines. The proposed mechanism involves the activation of the carboxylic acid by the Lewis acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Enzymatic catalysis offers a green and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of amides from carboxylic acids and amines. The reaction typically proceeds under mild conditions and can exhibit high chemoselectivity and enantioselectivity.

The mechanism of amide bond formation via acid chloride involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt and drive the reaction to completion.

In coupling agent-mediated reactions, the carboxylic acid is first activated by the reagent to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides. This intermediate is then readily attacked by the amine to form the amide bond, with the coupling agent being converted into a soluble or easily separable byproduct.

Derivatization Studies and Directed Functionalization Strategies

The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives.

A prominent strategy for the derivatization of the bromophenyl moiety is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron compounds, such as boronic acids or boronic esters. libretexts.orgfishersci.co.uk This method has been successfully applied to structurally similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, to introduce various aryl and heteroaryl substituents. mdpi.com The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium phosphate (B84403) or sodium carbonate, and a suitable solvent system, often a mixture of an organic solvent and water.

Scheme 2: Derivatization of this compound via Suzuki-Miyaura Coupling

The electronic and steric properties of the boronic acid can influence the reaction efficiency. Electron-rich boronic acids often lead to higher yields. mdpi.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve the desired coupling products in good yields. mdpi.com

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be employed to further functionalize the bromophenyl ring, introducing alkenyl, alkynyl, and amino substituents, respectively. These derivatization strategies significantly expand the chemical space accessible from this compound, allowing for the fine-tuning of its physicochemical and biological properties for various applications.

Coupling ReactionReagentsIntroduced Functional Group
Suzuki-MiyauraR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl, Alkenyl
HeckAlkene, Pd catalyst, BaseAlkenyl
SonogashiraTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl
Buchwald-HartwigAmine, Pd catalyst, BaseAryl/Alkylamino

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Bromophenyl 2,6 Difluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the atomic-level structure of molecules in solution. For N-(4-bromophenyl)-2,6-difluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework and the electronic effects of its substituent groups.

Proton (¹H) NMR: Chemical Shifts and Spin Coupling Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on its two aromatic rings and the amide proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the amide linkage.

The protons on the 4-bromophenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom (H-3' and H-5') are expected to resonate at a slightly different chemical shift than the protons ortho to the amide group (H-2' and H-6') due to the differing electronic environments.

On the 2,6-difluorobenzamide (B103285) moiety, the proton at the 4-position (H-4) would appear as a triplet due to coupling with the two adjacent fluorine atoms. The protons at the 3- and 5-positions (H-3 and H-5) would appear as a doublet of doublets or a multiplet, coupling to the adjacent proton and fluorine atoms. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration, indicating its involvement in hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants Note: The following data are representative and may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H8.5 - 10.5br s-
H-2', H-6'7.5 - 7.7d~8.5
H-3', H-5'7.4 - 7.6d~8.5
H-47.3 - 7.5t~8.0
H-3, H-56.9 - 7.1m-

Carbon-13 (¹³C) NMR: Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are significantly affected by the attached substituents.

The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of 160-165 ppm. The carbons directly bonded to the fluorine atoms (C-2 and C-6) will show a large upfield shift and will appear as doublets due to one-bond C-F coupling. The carbon attached to the bromine atom (C-4') will also exhibit a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the positions of the substituents. For instance, ¹³C NMR data for the related compound 2-(4-bromophenyl)-2,3-dihydoquinazolin-4(1H)-one shows aromatic carbons in the range of 110-155 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Note: The following data are representative and may vary based on solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-1115 - 120 (t)
C-2, C-6158 - 162 (dd)
C-3, C-5112 - 115 (d)
C-4132 - 135 (t)
C-1'137 - 140
C-2', C-6'121 - 124
C-3', C-5'131 - 133
C-4'118 - 122

Fluorine-19 (¹⁹F) NMR: Halogen Environment Assessment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atoms. nih.gov For this compound, the two fluorine atoms on the benzamide (B126) ring are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of this signal will be characteristic of aromatic fluorine atoms. For comparison, in the isomeric compound N-(2,4-difluorophenyl)-2-fluorobenzamide, the fluorine signals appear at -114, -115, and -118 ppm. mdpi.com The coupling between the fluorine nuclei and the adjacent protons (H-3 and H-5) would result in the signal appearing as a triplet. This technique is particularly useful in confirming the substitution pattern of the fluorinated ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These vibrations are characteristic of specific functional groups and can also reveal details about intermolecular interactions, such as hydrogen bonding.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound are expected to show characteristic bands for the amide group, the substituted benzene rings, and the C-F and C-Br bonds.

Amide Group Vibrations : The N-H stretching vibration is a prominent feature, typically appearing as a broad band in the FT-IR spectrum around 3300 cm⁻¹, indicative of hydrogen bonding. The C=O stretching vibration (Amide I band) is another strong band, usually observed between 1640 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹.

Aromatic Ring Vibrations : The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹. The C=C stretching vibrations within the rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Halogen Vibrations : The C-F stretching vibrations are typically strong in the IR spectrum and are expected in the region of 1200-1300 cm⁻¹. The C-Br stretching vibration appears at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies Note: The following data are representative and may vary based on experimental conditions.

Vibrational ModePredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (Raman)
N-H Stretch3250 - 33503250 - 3350
Aromatic C-H Stretch3050 - 31003050 - 3100
C=O Stretch (Amide I)1640 - 16801640 - 1680
N-H Bend (Amide II)1530 - 15601530 - 1560
Aromatic C=C Stretch1400 - 16001400 - 1600
C-F Stretch1200 - 13001200 - 1300
C-Br Stretch500 - 600500 - 600

Spectroscopic Signatures of Intermolecular Interactions

In the solid state, this compound molecules are expected to be linked by intermolecular hydrogen bonds. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, forming N-H···O=C hydrogen bonds. This is a common feature in benzamide derivatives. nih.gov

The presence of these hydrogen bonds can be inferred from the vibrational spectra. In the FT-IR spectrum, intermolecular hydrogen bonding causes a broadening and a shift to lower wavenumbers of the N-H stretching band. nih.gov Similarly, the C=O stretching band may also show a slight redshift. Low-frequency modes in the Far-IR and Raman spectra can also provide information about intermolecular vibrations. rsc.org Theoretical studies on the related 2,6-difluorobenzamide have shown that it can form mutual intermolecular hydrogen bonds, creating a stable network in the crystalline phase. nih.gov The fluorine atoms may also participate in weaker C-H···F interactions, further stabilizing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.net The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. chemicalbook.com The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions available to it, which are in turn determined by the functional groups and conjugation within the structure. vscht.cz

The structure of this compound contains several functional groups that are responsible for its UV-Vis absorption, known as chromophores. vscht.cz These include the two aromatic rings (the 4-bromophenyl group and the 2,6-difluorophenyl group) and the carbonyl group (C=O) of the amide linkage. The nitrogen and oxygen atoms of the amide and the bromine atom also possess non-bonding electrons (n-electrons) that can participate in electronic transitions. researchgate.net

The primary electronic transitions expected for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net They are characteristic of systems with double bonds and aromatic rings and are typically high-intensity absorptions. researchgate.net In this compound, the π-systems of the two benzene rings are the main contributors to these transitions.

n → π Transitions:* These transitions occur when a non-bonding electron (from an oxygen, nitrogen, or halogen atom) is promoted to a π* antibonding orbital. researchgate.net These transitions are generally of lower energy and intensity compared to π → π* transitions. chemicalbook.com The lone pairs on the amide's oxygen and nitrogen atoms, as well as the bromine atom, are capable of undergoing n → π* transitions with the adjacent π-systems.

The conjugation between the benzoyl group and the 4-bromophenyl ring across the amide bond can influence the absorption maxima. This extended system of delocalized electrons typically results in a bathochromic shift (a shift to longer wavelengths) compared to the individual, non-conjugated chromophores. vscht.cz The specific absorption maxima (λmax) would be determined experimentally, but the expected transitions are summarized in the table below.

Table 1: Expected Electronic Transitions for this compound

Transition TypeMolecular OriginExpected Absorption RegionRelative Intensity
π → πPhenyl rings, Carbonyl group (C=O)200-300 nmHigh
n → πNon-bonding electrons on amide oxygen/nitrogen and bromine atom>280 nmLow

Mass Spectrometry: Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₃H₈BrF₂NO), the analysis begins with the identification of the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals of nearly equal intensity, M⁺ and (M+2)⁺, which provides strong evidence for the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the original structure. A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the amide bond, which is a common and predictable fragmentation point in such molecules.

Proposed Fragmentation Pathway:

Amide Bond Cleavage: The most probable initial fragmentation is the cleavage of the C-N bond of the amide linkage. This can occur in two ways:

Path A: Formation of the 2,6-difluorobenzoyl cation (m/z 141.01 ) and a 4-bromoaniline (B143363) radical.

Path B: Formation of the 4-bromophenylamino cation radical (m/z 170.97/172.97 ) and a 2,6-difluorobenzoyl radical.

Secondary Fragmentation: These primary fragment ions can undergo further fragmentation:

The 2,6-difluorobenzoyl cation (m/z 141.01) can lose a neutral carbon monoxide (CO) molecule to yield the 2,6-difluorophenyl cation (m/z 113.01 ).

The 4-bromophenylamino cation radical (m/z 170.97/172.97) can undergo further fragmentation, for instance, by losing a hydrogen cyanide (HCN) molecule to produce a bromocyclopentadienyl cation (m/z 143.95/145.95 ).

The table below outlines the key ions expected in the mass spectrum of this compound.

Table 2: Proposed Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Proposed Fragment Ion StructureFormulaNotes
310.97 / 312.97[C₁₃H₈⁷⁹BrF₂NO]⁺ / [C₁₃H₈⁸¹BrF₂NO]⁺[M]⁺ (Molecular Ion)Shows characteristic 1:1 isotopic pattern for one bromine atom.
170.97 / 172.97[C₆H₅⁷⁹BrN]⁺ / [C₆H₅⁸¹BrN]⁺4-bromophenylamino cationResults from amide bond cleavage. Retains the bromine isotope pattern.
141.01[C₇H₃F₂O]⁺2,6-difluorobenzoyl cationResults from amide bond cleavage.
113.01[C₆H₃F₂]⁺2,6-difluorophenyl cationFormed by the loss of CO from the m/z 141 fragment.

Crystallographic Investigations and Solid State Architecture of N 4 Bromophenyl 2,6 Difluorobenzamide

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the crystal system, space group, unit cell dimensions, and the detailed molecular geometry within the crystal lattice.

Table 1: Crystallographic Data for N-(4-chlorophenyl)-2,6-difluorobenzamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 7.096(4) Å
b 7.696(4) Å
c 24.988(11) Å
β 105.30(6)°
Z 4
Dm 1.560 g cm⁻³
Dc 1.568 g cm⁻³

Data sourced from Cruse, W. B. T. (1978). Acta Crystallographica Section B, 34(9), 2904-2906. iucr.org

In the crystalline state, the molecule of N-(4-chlorophenyl)-2,6-difluorobenzamide adopts a specific conformation. The central urea (B33335) moiety is approximately planar. iucr.org This planarity is a common feature in urea derivatives and is crucial for the formation of hydrogen bonding networks. The two aromatic rings, the 4-halophenyl group and the 2,6-difluorobenzoyl group, are not coplanar with the urea bridge. The dihedral angles between the urea plane and the adjacent six-membered rings are 13.3° and 44.5°, respectively. iucr.org This twisted conformation minimizes steric hindrance between the bulky aromatic groups and the central urea linkage.

The amide linkages within the molecule exhibit a trans-cis-trans conformation. iucr.org A significant feature of the molecular structure is the formation of a planar pseudo-ring, which is closed by an intramolecular hydrogen bond. iucr.orgpsu.edu This intramolecular interaction plays a key role in stabilizing the observed conformation. It is highly probable that N-(4-bromophenyl)-2,6-difluorobenzamide would adopt a very similar conformation, with minor adjustments in bond lengths and angles involving the bromine atom.

Intermolecular Interactions and Supramolecular Organization

The assembly of individual molecules into a stable, three-dimensional crystal lattice is directed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are highly directional and collectively determine the supramolecular architecture of the solid state.

Hydrogen bonds are the most significant intermolecular interactions in the crystal packing of benzamide (B126) derivatives. In the crystal structure of N-(4-chlorophenyl)-2,6-difluorobenzamide, an intramolecular N-H⋯O hydrogen bond is a dominant feature, leading to the formation of a planar pseudo-ring. iucr.orgpsu.edu In addition to this, intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing of the bromo-analogue.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, both bromine and fluorine atoms can potentially participate in halogen bonding.

The bromine atom on the phenyl ring is a potential halogen bond donor and could form Br⋯O or Br⋯N interactions with the carbonyl oxygen or amide nitrogen of an adjacent molecule. Similarly, the fluorine atoms on the benzoyl ring, although generally weak halogen bond donors, could participate in F⋯F or F⋯π interactions. These interactions, if present, would provide additional stability to the crystal packing and influence the supramolecular assembly. The presence and nature of these halogen bonds would depend on the specific packing arrangement adopted by the molecules in the crystal lattice.

Aromatic Stacking and π-π Interactions

In the solid state, the assembly of this compound is expected to be influenced by π-π stacking interactions between its aromatic rings. In analogous structures, such as derivatives of N-phenylbenzamide, these interactions are common, serving as a significant cohesive force that contributes to the stability of the crystal lattice.

Typically, these are not ideal face-to-face stacking interactions due to the steric hindrance from the substituents and the inherent electronic distribution of the rings. Instead, offset or slipped-parallel stacking arrangements are more probable. For instance, in the related compound N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, offset π–π stacking interactions are observed between adjacent pyridine (B92270) rings with a centroid–centroid distance of 3.8541 (12) Å. nih.gov This type of arrangement maximizes attractive dispersion forces while minimizing repulsive electrostatic interactions between the electron-rich π-systems. The degree of offset and the interplanar distance are critical parameters, with typical centroid-centroid distances for such interactions falling in the range of 3.3 to 3.8 Å. The presence of electron-withdrawing fluorine atoms and the bromine atom can further modulate the quadrupole moments of the rings, influencing the geometry of these stacking motifs.

Weak C-H⋯π Interactions

Complementing the more dominant hydrogen bonds and potential π-π stacking, weak C-H⋯π interactions are anticipated to play a crucial role in the three-dimensional organization of the crystal structure. These interactions occur when a weakly acidic C-H bond, typically from one of the aromatic rings, points towards the electron-rich face of an adjacent aromatic ring.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the crystal's cohesion.

Quantitative Assessment of Intermolecular Contact Contributions

A quantitative breakdown of intermolecular contacts can be derived from the Hirshfeld surface, showing the percentage contribution of each atom-pair interaction to the total surface area. Although a specific study on this compound is unavailable, a prospective analysis based on analogous compounds containing the same chemical moieties allows for a reasonable estimation of these contributions.

The analysis of a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, reveals significant contributions from H⋯H, C⋯H, and Br⋯H interactions. nih.gov Given the presence of fluorine atoms in the title compound, H⋯F contacts would also be a major contributor. The dominant interaction is expected to be the non-specific H⋯H contacts due to the abundance of hydrogen atoms on the molecular surface. The next most significant contacts would likely be H⋯F/F⋯H and H⋯Br/Br⋯H, reflecting the importance of weak hydrogen bonds and halogen contacts in the crystal packing.

Table 1: Prospective Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis (Illustrative)

Intermolecular Contact TypeExpected Contribution (%)Description
H···H~35-45%Van der Waals contacts, representing the largest portion of the surface.
H···F / F···H~15-20%Represents weak C-H···F hydrogen bonding.
H···Br / Br···H~10-15%Indicates contacts involving the bromine atom, including weak C-H···Br bonds.
C···H / H···C~10-15%Corresponds to C-H···π interactions and general van der Waals contacts.
O···H / H···O~5-10%Highlights the primary N-H···O hydrogen bonds.
C···C~3-5%Indicative of π-π stacking interactions.
Others (F···Br, C···O, etc.)<5%Minor contributions from other van der Waals contacts.

This table is an illustrative projection based on data from structurally related compounds and is intended to represent the likely distribution of intermolecular contacts.

Visualization of Interaction Landscapes and Directionality

The visualization tools associated with Hirshfeld analysis provide intuitive insights into the nature of intermolecular forces. The d_norm surface is particularly useful, as it maps normalized contact distances, simultaneously showing distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.

On a d_norm map, strong intermolecular interactions like the classical N-H⋯O hydrogen bond would appear as prominent, deep-red spots, indicating contacts shorter than the van der Waals radii. Weaker interactions, such as C-H⋯F and C-H⋯Br hydrogen bonds, would be visible as lighter red or orange areas.

A sharp, prominent spike at the bottom of the plot corresponding to the strong N-H⋯O hydrogen bonds.

Characteristic "wings" to the upper left and lower right, which, when deconstructed, would reveal the contributions of H⋯F, H⋯Br, and C⋯H contacts. The length and position of these wings provide information about the directionality and extent of these weaker interactions.

A high density of points in the central region of the plot, corresponding to the large number of H⋯H van der Waals contacts.

Polymorphism and Crystal Engineering Principles

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, or polymorphs, can have distinct physical properties, including stability, solubility, and melting point, even though they are chemically identical. The study of polymorphism is a key aspect of crystal engineering.

Discovery and Characterization of Polymorphic Forms

As of the latest literature review, no polymorphs of this compound have been reported. The compound is currently known to exist in a single crystalline form.

However, the potential for polymorphism is significant in flexible molecules like this, which possess multiple hydrogen bond donors and acceptors as well as aromatic rings capable of various stacking arrangements. The phenomenon has been observed in closely related structures. For example, N-(2,6-difluorophenyl)formamide has been isolated in two distinct polymorphic forms by using different crystallization conditions. nih.gov These polymorphs crystallize in different space groups (orthorhombic Pbca and monoclinic P2₁) and exhibit different packing arrangements of their N-H⋯O hydrogen-bonded chains. nih.gov

The principles of crystal engineering suggest that polymorphs of this compound could potentially be discovered by systematically varying crystallization parameters such as:

Solvent: Solvents of different polarity and hydrogen-bonding capability can mediate different intermolecular interactions during nucleation.

Temperature and Cooling Rate: The kinetics of crystal growth can trap molecules in either a thermodynamically stable or a metastable form.

Supersaturation: The rate at which crystals form can influence which polymorph is favored.

The exploration for polymorphs would be a valuable endeavor, as different forms could arise from subtle shifts in the balance between N-H⋯O hydrogen bonds, C-H⋯F interactions, and π-π stacking, leading to varied solid-state architectures.

Factors Influencing Polymorph Formation and Stability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of molecular solids. The different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and bioavailability. The formation and stability of these polymorphs are influenced by a delicate balance of thermodynamic and kinetic factors during the crystallization process.

Several key factors can influence the formation of different polymorphs of a compound like this compound:

Solvent: The choice of solvent is one of the most critical parameters in polymorph screening. The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence the conformation of the molecule in solution and the nature of the intermolecular interactions during crystal nucleation and growth. For example, a study on two polymorphs of N-(2,6-difluorophenyl)formamide revealed that different crystallization conditions led to the formation of distinct crystal structures, one in the orthorhombic space group Pbca and the other in the monoclinic space group P21.

Temperature: Temperature affects the solubility of the compound and the kinetics of nucleation and growth. Different polymorphs may be thermodynamically stable at different temperatures. Cooling rate can also play a crucial role; rapid cooling often traps kinetically favored metastable forms, while slow cooling allows for the formation of the thermodynamically most stable polymorph.

Supersaturation: The level of supersaturation can influence which polymorph nucleates. At high supersaturation, less stable, kinetically favored forms may precipitate first, a phenomenon described by Ostwald's Rule of Stages.

Impurities: The presence of impurities, even in trace amounts, can inhibit the growth of a particular polymorph or template the nucleation of another.

Mechanical Stress: Grinding or milling can induce polymorphic transformations by providing the energy needed to overcome the activation barrier between different crystalline forms.

The relative stability of polymorphs is determined by their lattice energies. The thermodynamically most stable form will have the lowest Gibbs free energy. However, a metastable polymorph can exist for a significant period if the energy barrier for transformation to the more stable form is high. A recent study on coumarin (B35378) demonstrated the existence of four new metastable polymorphs grown from the melt, highlighting that even for seemingly simple molecules, a rich polymorphic landscape can exist. rsc.org The stability of these forms was found to be influenced by subtle intermolecular interactions and vibrational free energy. rsc.org

Theoretical Approaches to Polymorphism Prediction

In recent years, computational methods for crystal structure prediction (CSP) have emerged as a powerful tool to complement experimental polymorph screening. researchgate.netnih.gov These methods aim to predict the most likely crystal structures of a given molecule based on its chemical diagram, providing insights into the potential for polymorphism and the nature of the intermolecular interactions that stabilize different forms.

The general workflow of a CSP study involves several key steps:

Conformational Analysis: The first step is to identify the low-energy conformations of the isolated molecule. For a flexible molecule like this compound, this would involve exploring the rotational freedom around the amide bond and the bonds connecting the phenyl rings to the amide group.

Crystal Packing Generation: A large number of hypothetical crystal packings are generated by arranging the low-energy conformers in various common space groups. This process typically generates thousands or even millions of potential crystal structures.

Lattice Energy Minimization: The geometry of each generated crystal structure is optimized, and its lattice energy is calculated using computational chemistry methods. This is a crucial step where the stability of the different packings is assessed. The force fields used for this step are critical and often need to be specifically parameterized for the molecule or class of molecules under investigation. Advanced electronic structure calculations that account for many-body dispersion effects can be crucial for accurately ranking the stability of polymorphs. rsc.org

Ranking of Predicted Structures: The predicted structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most likely to be observed experimentally.

While CSP is a powerful tool, it is not without its challenges. The accurate prediction of the relative energies of polymorphs, which often differ by only a few kilojoules per mole, requires highly accurate computational methods. nih.gov Furthermore, CSP typically predicts the thermodynamically most stable forms under vacuum and at absolute zero, while experimental crystallization is governed by kinetics and occurs at finite temperatures and in the presence of a solvent. researchgate.net

Despite these challenges, CSP has proven to be invaluable in aiding the characterization of polymorphs from powder X-ray diffraction data and in providing a deeper understanding of the factors that govern crystal packing. researchgate.netnih.gov For this compound, a thorough CSP study could reveal the likely low-energy crystal structures, predict the potential for polymorphism, and elucidate the key intermolecular interactions that would stabilize these forms.

Computational Chemistry and Quantum Mechanical Studies on N 4 Bromophenyl 2,6 Difluorobenzamide

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a fundamental tool for optimizing the geometry of a molecule to its lowest energy state, thereby predicting its most stable three-dimensional conformation.

For N-(4-bromophenyl)-2,6-difluorobenzamide, DFT calculations would be employed to determine key structural parameters. This would include bond lengths, bond angles, and dihedral angles between the phenyl rings. The resulting optimized geometry would provide a foundational understanding of the molecule's shape and steric properties. Furthermore, these calculations would yield electronic properties such as total energy, dipole moment, and the distribution of atomic charges, offering insights into the molecule's polarity and electronic distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are key determinants of a molecule's ability to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (nucleophilicity). An analysis of the HOMO for this compound would involve visualizing the orbital's spatial distribution to identify the regions of highest electron density. It would be expected that the HOMO is primarily localized on the electron-rich regions of the molecule, such as the bromophenyl or difluorobenzoyl moieties, indicating the most probable sites for electrophilic attack. The energy of the HOMO (EHOMO) is also a crucial parameter; a higher EHOMO value suggests a greater tendency to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to act as an electron acceptor (electrophilicity). A study of the LUMO would reveal the most likely regions for nucleophilic attack. The spatial distribution of the LUMO would highlight the areas of the molecule that are most electron-deficient. The energy of the LUMO (ELUMO) is also significant; a lower ELUMO value indicates a greater propensity to accept electrons.

Energy Gap and its Implications for Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a fundamental indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more easily polarizable and, therefore, more chemically reactive. Conversely, a large energy gap implies higher stability and lower reactivity. For this compound, the calculated energy gap would provide a quantitative measure of its expected reactivity in chemical reactions.

ParameterSymbolSignificanceExpected Data (Hypothetical)
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating abilityValue in eV
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting abilityValue in eV
HOMO-LUMO Energy GapΔEChemical reactivity and stabilityValue in eV

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, typically using a color spectrum to denote different potential values.

Identification of Electrophilic and Nucleophilic Regions

The MEP surface of this compound would reveal distinct regions of positive and negative electrostatic potential. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack (nucleophilic regions). These would likely be located around the electronegative oxygen, nitrogen, and fluorine atoms. Regions of positive potential, usually colored blue, signify electron-deficient areas that are prone to nucleophilic attack (electrophilic regions). These would be expected near the hydrogen atoms and potentially on the carbon atoms of the aromatic rings. This visual representation provides an intuitive understanding of the molecule's reactivity and intermolecular interaction patterns.

RegionColor on MEP Map (Typical)Interpretation
High Electron DensityRed/YellowNucleophilic Center (prone to electrophilic attack)
Low Electron DensityBlueElectrophilic Center (prone to nucleophilic attack)
Neutral PotentialGreenRegion of low reactivity

Correlation with Intermolecular Interaction Propensities

The study of intermolecular interactions is crucial for understanding the solid-state structure and crystal packing of a molecule. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, offering insights into its stability and reactivity. This method transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs).

An NBO analysis of this compound would quantify the stabilization energies (E(2)) associated with charge transfer between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include:

Delocalization of lone pairs from the oxygen, nitrogen, and halogen atoms into adjacent antibonding orbitals (e.g., n(O) → π(C=O), n(N) → π(C-N)).

Hyperconjugative interactions between the π-systems of the phenyl rings and adjacent σ-bonds.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: This table is illustrative as specific data was not found in literature.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O1) π* (C7-N1) Data not available
LP (N1) π* (C1-C6) Data not available
π (C8-C13) π* (C1-C6) Data not available

Prediction and Validation of Spectroscopic Properties (DFT-NMR, DFT-IR, DFT-UV-Vis)

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

DFT-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts. For this molecule, DFT would predict the chemical shifts for each unique proton and carbon atom, with the accuracy depending on the chosen functional and basis set.

DFT-IR: Calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum. This would identify the characteristic vibrational modes, such as the N-H stretch, C=O stretch, C-F stretches, and aromatic C-H bending modes. A comparison with an experimental FT-IR spectrum would help confirm the molecular structure.

DFT-UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. This analysis would yield the wavelengths of maximum absorption (λ_max), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*) for this compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is illustrative as specific data was not found in literature.)

Spectroscopic Data Predicted (DFT) Experimental
¹³C NMR (ppm)
C=O Data not available Data not available
C-Br Data not available Data not available
C-F Data not available Data not available
IR (cm⁻¹)
ν(N-H) Data not available Data not available
ν(C=O) Data not available Data not available
UV-Vis (nm)

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer and hyperconjugation can exhibit non-linear optical (NLO) properties, making them of interest for materials science applications. Computational chemistry can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value suggests a strong NLO response. For this compound, the presence of electron-withdrawing (fluorine, bromine) and electron-donating (amide) groups connected through a π-conjugated system could potentially lead to NLO activity. A computational study would quantify these parameters to assess its potential as an NLO material.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis involves mapping the molecule's potential energy as a function of one or more rotatable bonds (dihedral angles).

For this compound, key rotations would be around the C(aryl)-C(O) bond and the C(O)-N bond. A potential energy surface (PES) scan, performed by systematically rotating these bonds and calculating the energy at each step, would identify the low-energy conformers (global and local minima) and the energy barriers to rotation (transition states). Studies on the related 2,6-difluorobenzamide (B103285) motif have shown that steric hindrance from the ortho-fluorine atoms can induce non-planarity between the benzamide (B126) group and the adjacent phenyl ring, which would be a critical aspect to investigate for this specific molecule. mdpi.com

Molecular Interaction Studies of N 4 Bromophenyl 2,6 Difluorobenzamide with Biological Macromolecules in Silico

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. nih.gov

The initial step in a docking study involves the identification of potential binding sites or pockets on the target macromolecule. These pockets are typically hydrophobic cavities on the protein surface that can accommodate the ligand. For analogous compounds, such as N-(4-bromophenyl)furan-2-carboxamide, docking studies have been performed against various clinical drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. nih.gov In such studies, the binding pocket is often determined by co-crystallized ligands or through blind docking approaches where the entire protein surface is searched for potential binding sites. The specific binding pocket for N-(4-bromophenyl)-2,6-difluorobenzamide would depend on the specific biological target being investigated.

Once a binding pocket is identified, docking algorithms are used to generate various possible binding poses of the ligand and score them based on their predicted binding affinity. This scoring is often expressed in terms of binding energy (e.g., kcal/mol). For instance, in studies of similar molecules, docking simulations have revealed key interactions with amino acid residues within the active site of target proteins. nih.gov For example, a study on heptafuhalol A showed a low docking energy of -14.60 kcal/mol, with interactions involving hydrogen bonds with residues like Thr24, Ser46, Asn142, Glu166, and Pro168, as well as hydrophobic interactions. nih.gov

For this compound, it is anticipated that the amide group could act as a hydrogen bond donor and acceptor, while the aromatic rings would likely engage in hydrophobic and π-π stacking interactions with the protein's binding site. The specific interacting residues would be unique to the target protein.

Table 1: Predicted Interacting Residues and Binding Energies for Analogous Compounds

Compound Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Heptafuhalol A Protease Thr24, Ser46, His41, Asn142, Gly143, Glu166, Pro168, Met49, Met65, Leu141 -14.60

The presence of halogen atoms, such as bromine and fluorine, in this compound is expected to play a significant role in its binding affinity and selectivity. Halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich atom like oxygen or nitrogen, can contribute to the stability of the ligand-protein complex. researchgate.net The bromine atom on the phenyl ring can form such halogen bonds, enhancing the binding affinity. researchgate.net

Fluorine atoms, while generally not forming strong halogen bonds, contribute to the molecule's electronic properties and can influence its metabolic stability and membrane permeability. researchgate.net The two fluorine atoms on the benzamide (B126) ring can alter the charge distribution of the molecule, potentially leading to more favorable electrostatic interactions with the target protein. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. researchgate.net MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the persistence of key interactions identified in the docking study. A stable complex in an MD simulation is characterized by minimal deviation of the ligand from its initial binding pose and the maintenance of crucial hydrogen bonds and hydrophobic interactions. researchgate.net While specific MD simulation data for this compound is not available, this technique would be a critical next step to validate the docking predictions and provide a more accurate estimation of the binding free energy. researchgate.net

Theoretical Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Theoretical SAR can be derived from computational studies.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model for a series of active compounds can be generated and used to screen large compound libraries for new potential hits. researchgate.net

For this compound, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group and the fluorine atoms.

Hydrogen Bond Donor: The nitrogen atom of the amide group.

Aromatic Rings: The two phenyl rings, which can participate in hydrophobic interactions.

Halogen Bond Donor: The bromine atom.

Table 2: Potential Pharmacophoric Features of this compound

Feature Potential Group(s)
Hydrogen Bond Acceptor Carbonyl oxygen, Fluorine atoms
Hydrogen Bond Donor Amide nitrogen
Aromatic/Hydrophobic Bromophenyl ring, Difluorobenzyl ring

This model could then be used to virtually screen for other molecules with a similar arrangement of these features, potentially leading to the discovery of novel compounds with similar or improved activity.

In Silico Research on this compound Remains Limited

In silico research, which involves computational methods like molecular docking and molecular dynamics simulations, is crucial for predicting how a compound might interact with biological targets such as proteins. This type of research helps in understanding the potential therapeutic applications of a compound by identifying key binding interactions and guiding the design of more potent and selective derivatives.

While general principles of molecular interactions and drug design are well-established, applying them specifically to this compound requires dedicated studies that appear not to have been published. Such studies would provide critical data, including:

Binding Affinities: Quantitative measures of how strongly the compound binds to specific biological macromolecules.

Interaction Profiles: Identification of the specific amino acid residues involved in the binding and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Structural Modifications: Insights into how altering the chemical structure of this compound could enhance or modify its binding characteristics.

The absence of this specific data prevents a scientifically accurate and detailed discussion on the molecular interaction studies and design principles related to this compound. Future research may shed light on these aspects, which would then enable the generation of a comprehensive article on this compound.

Conclusion and Future Research Perspectives

Synthesis of Key Findings and Contributions to Benzamide (B126) Chemistry

The study of N-(4-bromophenyl)-2,6-difluorobenzamide and its structural analogs resides at the intersection of medicinal chemistry, agrochemistry, and materials science. The core 2,6-difluorobenzamide (B103285) motif is a significant pharmacophore and a critical building block in modern chemistry. Research into related compounds has established that this scaffold is fundamental to the biological activity of a class of potent FtsZ inhibitors, which are promising antibacterial agents. mdpi.com The fluorine atoms are not mere substituents; they induce a critical non-planar conformation in the benzamide structure, which is believed to be essential for its binding and inhibitory activity. mdpi.com

Furthermore, the 2,6-difluorobenzamide unit is a well-documented precursor for benzoylurea (B1208200) insecticides, a class of insect growth regulators that function by disrupting chitin (B13524) synthesis. nbinno.com The incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability. nbinno.com While much of the detailed biological data comes from analogs like the N-(4-chlorophenyl) derivative (Diflubenzuron), the foundational chemistry underscores the potential of the N-(4-bromophenyl) variant. The synthesis and analysis of such derivatives contribute valuable data to the broader understanding of structure-activity relationships (SAR) within the versatile benzamide class, demonstrating how substitutions on the N-phenyl ring modulate biological and material properties.

Identified Gaps in Current Knowledge and Outstanding Research Questions

Despite the established importance of the 2,6-difluorobenzamide scaffold, there is a notable lack of specific experimental data for this compound in the scientific literature. The primary gap is the absence of its synthesis, characterization, and evaluation. This contrasts with the extensive research available for its chlorinated analog. Consequently, several fundamental research questions remain unanswered:

Synthesis and Characterization: What is an efficient and high-yield synthetic route for this compound? What are its definitive spectroscopic properties (NMR, IR, Mass Spectrometry) and physicochemical characteristics, such as melting point and solubility?

Structural Conformation: What is the precise three-dimensional structure and solid-state conformation of the molecule? Does it crystallize in a conformation similar to other bioactive 2,6-difluorobenzamides, and what are the key intermolecular interactions governing its crystal packing? researchgate.netmdpi.com

Biological Activity Profile: What is the specific biological activity of the compound? Does it exhibit insecticidal properties by inhibiting chitin synthesis, similar to other benzoylureas? nbinno.com Does it possess antibacterial activity as an FtsZ inhibitor, and how does its potency compare to other halogenated benzamides? mdpi.com Are there any potential anticancer or anti-inflammatory activities, which have been noted for related structures?

Structure-Activity Relationship (SAR): How does the bromo-substituent on the N-phenyl ring influence the compound's biological activity and physical properties compared to chloro-, fluoro-, or non-halogenated analogs? Understanding this is crucial for rational drug and pesticide design.

Directions for Future Experimental and Computational Investigations

To address the identified knowledge gaps, a structured research plan incorporating both experimental and computational methods is necessary.

Experimental Investigations: The initial focus should be on the chemical synthesis of this compound, likely through the condensation of 2,6-difluorobenzoyl chloride with 4-bromoaniline (B143363), followed by purification and comprehensive characterization. mdpi.comnanobioletters.com Subsequently, single-crystal X-ray diffraction analysis should be performed to elucidate its precise molecular geometry and intermolecular interactions. researchgate.netnih.gov A broad biological screening should be undertaken to assess its potential as an insecticide, an antimicrobial agent (particularly against strains like S. aureus), and for cytotoxic activity against various cancer cell lines. mdpi.comnanobioletters.com

Computational Investigations: Parallel to experimental work, computational studies can provide significant insights. Molecular docking simulations can predict the binding affinity of this compound with key biological targets like FtsZ and chitin synthase, allowing for a direct comparison with known inhibitors. mdpi.com Conformational analysis and molecular dynamics simulations can explore the molecule's flexibility and preferred conformations in different environments, which is crucial for understanding its interaction with biological receptors. mdpi.com Furthermore, Hirshfeld surface analysis based on experimental crystal data can quantify intermolecular contacts, providing a deeper understanding of its solid-state properties. nih.gov

The following table outlines a proposed research framework:

Research QuestionProposed Experimental InvestigationProposed Computational Investigation
What is the definitive structure and conformation of the compound?Synthesis via acylation of 4-bromoaniline. Characterization by 1H NMR, 13C NMR, IR, and MS. Single-crystal X-ray diffraction. nanobioletters.comresearchgate.netConformational analysis to predict low-energy structures. Hirshfeld surface analysis to map intermolecular interactions in the crystal lattice. mdpi.comnih.gov
What is the biological activity profile (insecticidal, antimicrobial, etc.)?In vitro assays for insecticidal activity against relevant pests (e.g., Plutella xylostella). scielo.br Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., S. aureus). mdpi.comMolecular docking studies against insect chitin synthase and bacterial FtsZ to predict binding modes and affinities. mdpi.com
How does the bromo-substituent impact activity compared to other halogens?Comparative biological assays of N-(4-bromophenyl)-, N-(4-chlorophenyl)-, and N-(4-fluorophenyl)-2,6-difluorobenzamide under identical conditions.Quantum mechanical calculations to compare the electronic properties (e.g., electrostatic potential) of the differently halogenated analogs to rationalize SAR.

Broader Implications for Advanced Materials and Molecular Design

The investigation of this compound carries implications that extend beyond its immediate biological applications. The 2,6-difluorobenzamide motif is recognized for its potential in creating advanced polymers with enhanced thermal stability and chemical resistance. nbinno.com The introduction of a bromine atom provides a versatile chemical handle for further molecular elaboration through reactions like Suzuki or Heck cross-coupling. This opens avenues for its use as a monomer or building block in the synthesis of novel functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or specialized polymers with tailored properties.

From a molecular design perspective, a detailed study of this compound contributes vital data to the overarching goal of rational design. By systematically comparing the properties of differently halogenated benzamides (F, Cl, Br), researchers can develop more accurate SAR models. scielo.brmdpi.com This knowledge is invaluable for fine-tuning molecular structures to optimize a desired effect, whether it be enhancing the potency of a drug, increasing the selectivity of a pesticide, or engineering the physical properties of a high-performance material. Ultimately, research into this compound serves as a case study in how precise atomic substitutions can be leveraged to control molecular function, with broad applications in both life sciences and materials science.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2,6-difluorobenzamide, and how can reaction conditions be optimized?

A typical synthesis involves coupling 2,6-difluorobenzoyl chloride with 4-bromoaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Optimization should focus on stoichiometric ratios (1:1.1 molar ratio of aniline to acyl chloride) and temperature control (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for high yields (>75%) and purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of:

  • HPLC/MS : To confirm molecular weight (theoretical m/z: 311.12) and detect impurities.
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substitution patterns (e.g., aromatic proton splitting due to fluorine and bromine).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br, and F percentages.
  • XRD : If single crystals are obtained, compare unit cell parameters with analogous compounds (e.g., a = 9.3377 Å, b = 5.0793 Å for similar benzamides) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Screen for antimicrobial or enzyme-inhibitory activity using:

  • Microplate assays : Measure IC50_{50} against bacterial/fungal strains (e.g., E. coli, S. aureus).
  • Enzyme kinetics : Test inhibition of acetylcholinesterase or kinases via fluorometric/colorimetric assays (e.g., Ellman’s reagent).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Perform single-crystal X-ray diffraction (SCXRD) with SHELXL refinement . Key parameters:

  • Hydrogen bonding : Compare N–H···O/F interactions (e.g., bond lengths ~2.8–3.2 Å) to confirm amide group geometry.
  • Torsional angles : Analyze dihedral angles between the bromophenyl and benzamide rings (e.g., ~78.6° in analogous structures) to assess steric effects .
  • Disorder modeling : Address fluorine/bromine positional disorder using PART commands in refinement software .

Q. What strategies can reconcile contradictory toxicity data between in vitro and in vivo studies?

  • Dose-response profiling : Compare LD50_{50} in rodent models with IC50_{50} from cell assays to identify metabolic or bioavailability factors.
  • Metabolite analysis : Use LC-MS/MS to detect hepatic metabolites (e.g., dehalogenated products) that may explain organ-specific toxicity (e.g., liver/spleen damage noted in urea analogs) .
  • Species-specific assays : Test cytochrome P450 isoform activity to clarify metabolic discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize derivatives with alternative halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO2_2) at the 4-position.
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict electrostatic potential maps and binding affinities to target proteins.
  • Pharmacophore mapping : Overlay crystal structures with active analogs (e.g., diflubenzuron) to identify critical hydrogen-bonding motifs .

Q. What analytical methods are recommended for detecting environmental degradation products of this compound?

  • HPLC-UV/HRMS : Monitor hydrolysis products (e.g., 2,6-difluorobenzoic acid) using C18 columns and acidic mobile phases.
  • GC-MS : Identify volatile metabolites (e.g., bromophenols) after derivatization.
  • Ecotoxicity assays : Test degradation products on Daphnia magna or algae to assess ecological risks .

Methodological Notes

  • Crystallography : For ambiguous electron density, employ twin refinement (SHELXL TWIN command) and validate with Rint_{\text{int}} < 0.05 .
  • Toxicology : Use OECD Guidelines 423 (acute toxicity) and 443 (extended one-generation reproduction) for regulatory compliance .
  • SAR Optimization : Prioritize derivatives with ClogP < 3.5 to balance lipophilicity and solubility .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2,6-difluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.